molecular formula C19H17NO5 B12160550 2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione

2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione

Cat. No.: B12160550
M. Wt: 339.3 g/mol
InChI Key: GSFDNVPZYLPNJC-UHFFFAOYSA-N
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Description

2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione is a complex organic compound belonging to the class of pyranoquinolones This compound is characterized by its unique fused ring structure, which includes a pyrano ring fused to a quinoline and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclocondensation of 4-hydroxy-2(1H)-quinolinones with appropriate aldehydes or ketones under acidic conditions. The reaction proceeds through a series of steps including Friedel-Crafts-type alkylation, cyclization, and oxidation to form the desired pyranoquinolone structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include various substituted pyranoquinolones, quinone derivatives, and hydroquinone derivatives. These products can exhibit different biological activities and can be further modified for specific applications .

Scientific Research Applications

2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes involved in cell proliferation, such as topoisomerases and kinases, leading to cell cycle arrest and apoptosis in cancer cells. It can also modulate immune responses by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyranoquinolones and furoquinolones, such as:

Uniqueness

What sets 2-methoxy-4,6,6-trimethyl-6H-pyrano[3,2-c]pyrido[3,2,1-ij]quinoline-8,9,11(10H)-trione apart is its unique fused ring structure and the presence of multiple functional groups that allow for diverse chemical modifications.

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

15-methoxy-10,10,12-trimethyl-3-oxa-9-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),11,13,15-pentaene-4,6,8-trione

InChI

InChI=1S/C19H17NO5/c1-9-8-19(2,3)20-16-11(9)5-10(24-4)6-12(16)17-15(18(20)23)13(21)7-14(22)25-17/h5-6,8H,7H2,1-4H3

InChI Key

GSFDNVPZYLPNJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C(C=C(C=C13)OC)C4=C(C2=O)C(=O)CC(=O)O4)(C)C

Origin of Product

United States

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